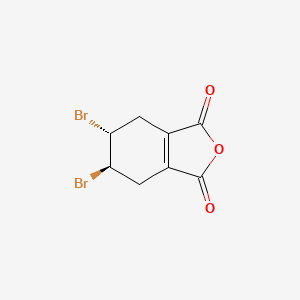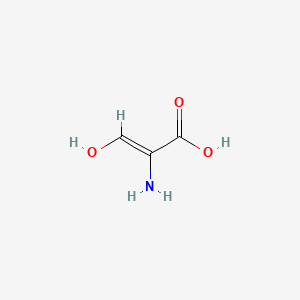
2,4-Dinitrophenyl dimethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dinitrophenyl dimethyl phosphate is an organic compound that belongs to the class of dinitrophenyl phosphates. This compound is characterized by the presence of two nitro groups attached to a phenyl ring, which is further bonded to a dimethyl phosphate group. It is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitrophenyl dimethyl phosphate typically involves the reaction of 2,4-dinitrophenol with dimethyl phosphorochloridate. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to prevent any side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dinitrophenyl dimethyl phosphate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Substitution: The dimethyl phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate the substitution reactions.
Major Products Formed
Reduction: The major product formed is 2,4-diaminophenyl dimethyl phosphate.
Substitution: Depending on the substituent introduced, various derivatives of this compound can be synthesized.
Aplicaciones Científicas De Investigación
2,4-Dinitrophenyl dimethyl phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: It is employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the manufacturing of pesticides and herbicides due to its ability to disrupt biological processes in pests.
Mecanismo De Acción
The mechanism of action of 2,4-Dinitrophenyl dimethyl phosphate involves its ability to act as a protonophore. It can shuttle protons across biological membranes, disrupting the proton gradient and collapsing the proton motive force. This leads to the inhibition of ATP synthesis, which is crucial for cellular energy production. The compound targets the mitochondrial membrane, leading to increased oxidative stress and cell death.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrophenol: Similar in structure but lacks the dimethyl phosphate group.
2,4-Dinitro-o-cresol: Another dinitrophenol derivative used as a pesticide.
Dinoseb: A dinitrophenol herbicide with similar biological activity.
Uniqueness
2,4-Dinitrophenyl dimethyl phosphate is unique due to the presence of the dimethyl phosphate group, which imparts different chemical properties and reactivity compared to other dinitrophenol derivatives. This makes it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
66391-31-9 |
|---|---|
Fórmula molecular |
C8H9N2O8P |
Peso molecular |
292.14 g/mol |
Nombre IUPAC |
(2,4-dinitrophenyl) dimethyl phosphate |
InChI |
InChI=1S/C8H9N2O8P/c1-16-19(15,17-2)18-8-4-3-6(9(11)12)5-7(8)10(13)14/h3-5H,1-2H3 |
Clave InChI |
YXYYXNXCGWEBNQ-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(OC)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-azabicyclo[3.3.1]nonane;2,4,6-trinitrophenol](/img/structure/B14470579.png)
![1-[(Z)-(1-Amino-2,2,2-trichloroethylidene)amino]-3-phenoxypropan-2-yl acetate](/img/structure/B14470584.png)






![Phenol, 3-[1-methyl-2-(triethoxysilyl)ethoxy]-](/img/structure/B14470618.png)




